molecular formula C23H26N4O B2947334 3-(azepane-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine CAS No. 1251569-69-3

3-(azepane-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine

Cat. No.: B2947334
CAS No.: 1251569-69-3
M. Wt: 374.488
InChI Key: RTMNZELCJAKWIK-UHFFFAOYSA-N
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Description

3-(Azepane-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine is a synthetic chemical compound intended for research and development purposes. This molecule features a 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a 2-methylphenylamine substituent and an azepane carbonyl moiety. Azepane derivatives have been investigated in pharmaceutical research for their potential as bioactive molecules, including applications as inhibitors of specific biological targets . The specific research applications, mechanism of action, and biochemical profile of this compound are areas for further investigation by qualified researchers. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

azepan-1-yl-[7-methyl-4-(2-methylanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-16-9-5-6-10-20(16)26-21-18-12-11-17(2)25-22(18)24-15-19(21)23(28)27-13-7-3-4-8-14-27/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMNZELCJAKWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(azepane-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition, receptor binding, or cellular processes.

    Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound : this compound - 2-Methylphenyl (position 4)
- Azepane-1-carbonyl (position 3)
- 7-Methyl (naphthyridine core)
C23H25N4O ~391.5 (estimated) High lipophilicity due to 2-methylphenyl; flexible azepane ring -
3-(Azepane-1-carbonyl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine - 3,4-Dimethoxyphenyl (position 4) C24H28N4O3 420.5 Electron-rich aryl group enhances solubility; methoxy groups may improve binding affinity
3-(Azepane-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine - 4-Fluoro-2-methylphenyl (position 4) C23H25FN4O 392.5 Fluorine atom increases electronegativity and metabolic stability
N-(3,5-Dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine - Thiomorpholine-4-carbonyl (position 3)
- 3,5-Dimethoxyphenyl (position 4)
C22H24N4O3S 424.5 Sulfur in thiomorpholine improves electronic properties; dimethoxy groups aid solubility
7-Methyl-2-phenyl-1,8-naphthyridin-4-amine - Phenyl (position 2)
- Unsubstituted at position 3
C15H13N3 235.3 Simpler structure; absence of azepane or carbonyl groups reduces complexity

Key Differences and Implications

Aryl Substituent Variations :

  • The target compound 's 2-methylphenyl group balances lipophilicity and steric bulk, favoring membrane permeability. In contrast, the 3,4-dimethoxyphenyl analog () introduces polar methoxy groups, which may enhance aqueous solubility but reduce blood-brain barrier penetration.
  • The 4-fluoro-2-methylphenyl analog () incorporates fluorine, a common bioisostere that can enhance metabolic stability and binding interactions via halogen bonding.

This modification could influence target selectivity in enzyme inhibition.

Molecular Weight and Complexity :

  • The target compound and its analogs (MW ~390–425) are larger than simpler derivatives like 7-methyl-2-phenyl-1,8-naphthyridin-4-amine (MW 235.3, ). Increased molecular weight correlates with enhanced binding specificity but may challenge pharmacokinetic properties.

Synthetic Accessibility :

  • Derivatives with electron-withdrawing groups (e.g., fluorine, trifluoromethyl) or complex heterocycles (e.g., azepane, thiomorpholine) require multi-step syntheses, as seen in Michael addition and cyclization strategies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(azepane-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine?

  • Methodology : The compound can be synthesized via catalytic hydrogenation or amination of nitro-substituted 1,8-naphthyridine precursors. For example, nitro groups at position 4 of the naphthyridine core can be reduced using Pd/C and H₂ in methanol at 20°C, yielding the amine derivative with ~22% efficiency . Alternative routes involve nitration followed by nucleophilic substitution with azepane carbonyl groups under controlled conditions .
  • Key Considerations : Optimize reaction time and catalyst loading to improve yield. Monitor intermediates using HPLC or TLC for purity validation.

Q. How is structural characterization performed for this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹).
  • NMR : ¹H NMR resolves methyl groups (δ 2.1–2.5 ppm for CH₃), aromatic protons (δ 6.8–8.2 ppm), and azepane ring protons (δ 1.5–3.0 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) .
    • Validation : Compare spectral data with structurally analogous naphthyridines .

Q. What preliminary biological activities have been reported for 1,8-naphthyridine derivatives?

  • Findings : 1,8-Naphthyridines exhibit inhibitory activity against enzymes like cholinesterases or kinases. For example, derivatives with sulfonamide or morpholine substituents show IC₅₀ values in the µM range in biochemical assays .
  • Experimental Design : Use enzyme inhibition assays (e.g., Ellman’s method for acetylcholinesterase) with positive controls (e.g., donepezil) and dose-response curves .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, use Gaussian or ORCA software to predict activation energies for amination or acylation steps. Integrate machine learning to analyze experimental datasets and identify optimal conditions (e.g., solvent, temperature) .
  • Case Study : ICReDD’s approach combines computational reaction path searches with experimental validation, reducing development time by 40–60% .

Q. What strategies resolve contradictions in spectroscopic data for naphthyridine derivatives?

  • Approach :

  • Contradiction Example : Discrepancies in ¹H NMR chemical shifts due to solvent polarity or tautomerism.
  • Resolution : Perform variable-temperature NMR or use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How do substituents influence the compound’s pharmacokinetic properties?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : The azepane carbonyl group increases solubility, while the 2-methylphenyl moiety enhances membrane permeability.
  • Metabolic Stability : Use in vitro microsomal assays (e.g., human liver microsomes) to measure half-life (t₁/₂). Compare with analogues lacking the 7-methyl group .
    • Experimental Design : Employ Caco-2 cell monolayers for permeability studies and LC-MS/MS for metabolite profiling .

Q. What advanced statistical designs improve reaction optimization?

  • Methodology : Use factorial design (e.g., 2³ full factorial) to screen variables:

FactorLevels
Temperature60°C, 80°C
Catalyst Loading5 mol%, 10 mol%
SolventMeOH, DMF
  • Response Surface Methodology (RSM) : Model interactions between factors to maximize yield .

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